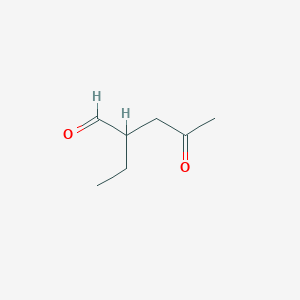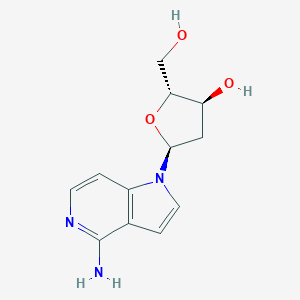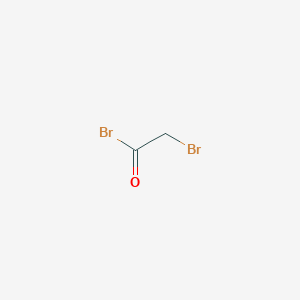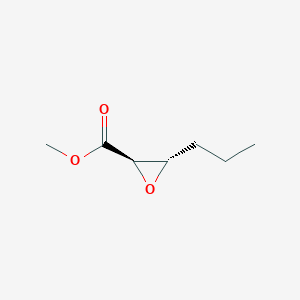
Methyl (2R,3S)-3-propyloxirane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2R,3S)-3-propyloxirane-2-carboxylate, also known as methyl D-lactate, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. This compound is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. Additionally, research has shown that methyl D-lactate exhibits various biological activities, making it a promising candidate for drug development.
作用机制
The mechanism of action of Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways in cells. For example, studies have shown that Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate can inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune responses.
生化和生理效应
Studies have shown that Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate can induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of various cancer cell lines. Methyl D-lactate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, it exhibits a wide range of biological activities, making it a useful tool for studying various cellular processes. However, one limitation of using Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate is its potential toxicity at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate and its potential interactions with other compounds. Finally, there is a need for the development of new and more efficient synthesis methods for Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate.
合成方法
The most common method for synthesizing Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate is through the reaction of propylene oxide with carbon monoxide in the presence of a catalyst such as rhodium. This process, known as the hydroformylation of propylene oxide, yields a mixture of products, including Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate.
科学研究应用
Methyl D-lactate has been extensively studied for its biological activities, including its potential as an anti-inflammatory, anti-tumor, and anti-viral agent. Research has also shown that Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate can inhibit the growth of various bacterial strains, making it a potential candidate for the development of new antibiotics.
属性
CAS 编号 |
117709-02-1 |
|---|---|
产品名称 |
Methyl (2R,3S)-3-propyloxirane-2-carboxylate |
分子式 |
C7H12O3 |
分子量 |
144.17 g/mol |
IUPAC 名称 |
methyl (2R,3S)-3-propyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-3-4-5-6(10-5)7(8)9-2/h5-6H,3-4H2,1-2H3/t5-,6+/m0/s1 |
InChI 键 |
JPMVTOZOWGPQDC-NTSWFWBYSA-N |
手性 SMILES |
CCC[C@H]1[C@@H](O1)C(=O)OC |
SMILES |
CCCC1C(O1)C(=O)OC |
规范 SMILES |
CCCC1C(O1)C(=O)OC |
同义词 |
Oxiranecarboxylic acid, 3-propyl-, methyl ester, (2R,3S)-rel- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




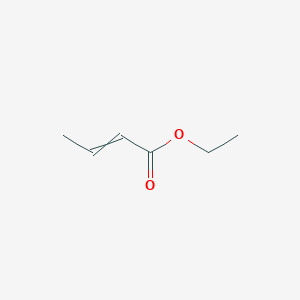
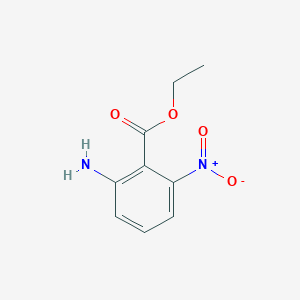
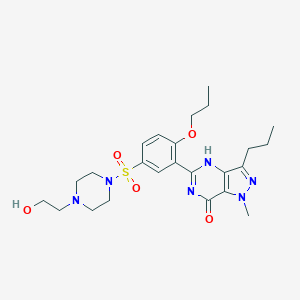
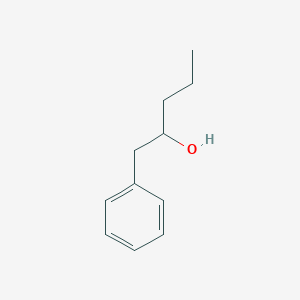
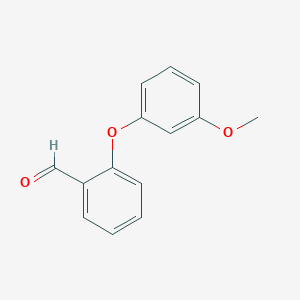
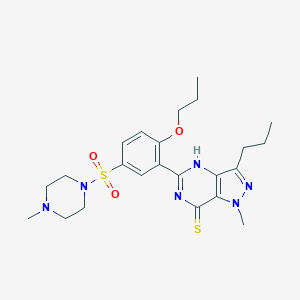
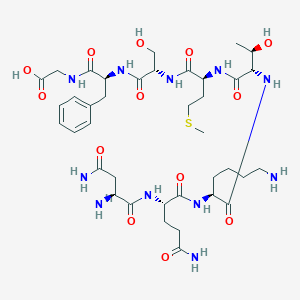
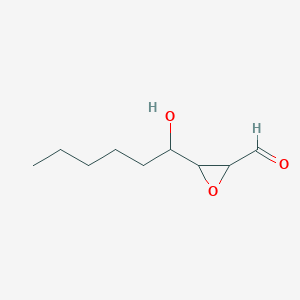
![3-Bromo-1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B45738.png)
![3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride](/img/structure/B45739.png)
